molecular formula C14H19N3O2 B2605804 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034604-24-3

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2605804
CAS No.: 2034604-24-3
M. Wt: 261.325
InChI Key: FRXJBNSXRAHVCW-UHFFFAOYSA-N
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Description

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone: is a complex organic compound featuring a fused ring system that includes a pyrazolo and pyrazin moiety, along with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: This step often involves the use of tetrahydrofuran derivatives in a nucleophilic substitution reaction.

    Final Assembly: The final step involves coupling the pyrazolo[1,5-a]pyrazine core with the tetrahydrofuran moiety, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development. Studies could focus on their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its rigid and complex structure.

Mechanism of Action

The mechanism by which (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone: Lacks the tetrahydrofuran ring, making it less complex.

    (tetrahydrofuran-3-yl)methanone: A simpler structure without the fused ring system.

Uniqueness

The presence of both the pyrazolo[1,5-a]pyrazine core and the tetrahydrofuran ring in (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(tetrahydrofuran-3-yl)methanone makes it unique

This compound’s unique structure and reactivity profile make it a valuable subject for further research and development across various scientific disciplines.

Properties

IUPAC Name

oxolan-3-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(10-4-7-19-9-10)16-5-6-17-13(8-16)11-2-1-3-12(11)15-17/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJBNSXRAHVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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